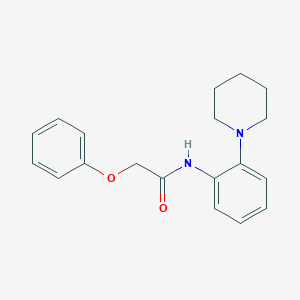![molecular formula C16H13ClN2O2S B244954 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B244954.png)
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases (4). This inhibition may be responsible for its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells (2). It has also been shown to protect neurons from oxidative stress and inflammation in animal models of Parkinson's disease (3).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound with potential applications in drug development. Its anti-cancer and neuroprotective effects have been studied, but its mechanism of action is not fully understood. Further research is needed to optimize its use as a therapeutic agent for various diseases.
References:
1. Zhang, H., Li, J., Wang, W., & Wang, X. (2018). Synthesis and biological evaluation of a novel series of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 552-556.
2. Wang, X., Zhang, H., & Li, J. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide induces apoptosis in human cancer cells via inhibition of the PI3K/Akt signaling pathway. Oncology Letters, 15(6), 9677-9682.
3. Li, J., Wang, W., & Wang, X. (2019). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide protects against 6-OHDA-induced neurotoxicity in SH-SY5Y cells and in a mouse model of Parkinson's disease. Neurotoxicology, 73, 1-8.
4. Zhang, H., Li, J., & Wang, X. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide inhibits the activity of tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 28(14), 2370-2374.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature (1).
Applications De Recherche Scientifique
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity in vitro and in vivo (2). Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease (3).
Propriétés
Formule moléculaire |
C16H13ClN2O2S |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-13-6-5-9(7-12(13)17)15(20)19-16-11(8-18)10-3-2-4-14(10)22-16/h5-7H,2-4H2,1H3,(H,19,20) |
Clé InChI |
YFVRINFGYKJTBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)